molecular formula C23H25N5O B3209555 N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1060177-78-7

N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B3209555
CAS No.: 1060177-78-7
M. Wt: 387.5 g/mol
InChI Key: HYCWJEYFNXXRFM-UHFFFAOYSA-N
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Description

N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyridazine core: This can be achieved by reacting hydrazine with a suitable dicarbonyl compound to form the pyridazine ring.

    Introduction of the 2-methylphenyl group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 2-methylphenyl group using a suitable aryl halide and a palladium catalyst.

    Attachment of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Formation of the carboxamide group: The final step involves the reaction of the piperazine derivative with benzyl isocyanate to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the benzyl group or electrophilic substitution at the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, aryl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including tuberculosis and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    Pyridazine derivatives: Compounds such as pyridazinone and pyridazine-3-carboxamide share a similar core structure.

    Piperazine derivatives: Compounds like N-benzylpiperazine and N-phenylpiperazine have similar piperazine moieties.

Uniqueness: N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is unique due to the combination of the pyridazine and piperazine moieties, along with the specific substitution pattern

Properties

IUPAC Name

N-benzyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-18-7-5-6-10-20(18)21-11-12-22(26-25-21)27-13-15-28(16-14-27)23(29)24-17-19-8-3-2-4-9-19/h2-12H,13-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCWJEYFNXXRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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